molecular formula C9H9N5 B14181985 N-(5-Methyl-2H-tetrazol-2-yl)-1-phenylmethanimine CAS No. 834864-13-0

N-(5-Methyl-2H-tetrazol-2-yl)-1-phenylmethanimine

Cat. No.: B14181985
CAS No.: 834864-13-0
M. Wt: 187.20 g/mol
InChI Key: GSHIZESIXDZBBN-UHFFFAOYSA-N
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Description

N-(5-Methyl-2H-tetrazol-2-yl)-1-phenylmethanimine is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a methyl group at the 5-position of the tetrazole ring and a phenylmethanimine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methyl-2H-tetrazol-2-yl)-1-phenylmethanimine typically involves the reaction of 5-methyl-2H-tetrazole with benzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the formation of the imine bond .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(5-Methyl-2H-tetrazol-2-yl)-1-phenylmethanimine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-Methyl-2H-tetrazol-2-yl)-1-phenylmethanimine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(5-Methyl-2H-tetrazol-2-yl)-1-phenylmethanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to interact with biological targets in a similar manner. This interaction can lead to the inhibition or activation of specific pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Methyl-2H-tetrazol-2-yl)-1-phenylmethanimine is unique due to its specific combination of a methyl-substituted tetrazole ring and a phenylmethanimine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

834864-13-0

Molecular Formula

C9H9N5

Molecular Weight

187.20 g/mol

IUPAC Name

N-(5-methyltetrazol-2-yl)-1-phenylmethanimine

InChI

InChI=1S/C9H9N5/c1-8-11-13-14(12-8)10-7-9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

GSHIZESIXDZBBN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(N=N1)N=CC2=CC=CC=C2

Origin of Product

United States

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